molecular formula C11H25N B14434816 Sec-butyl-n-octyl-amine CAS No. 78579-53-0

Sec-butyl-n-octyl-amine

Katalognummer: B14434816
CAS-Nummer: 78579-53-0
Molekulargewicht: 171.32 g/mol
InChI-Schlüssel: VQCCDSKKXUNOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sec-butyl-n-octyl-amine is an organic compound with the molecular formula C11H25N and a molecular weight of 171.3229 g/mol . It is a secondary amine, characterized by the presence of a sec-butyl group attached to the nitrogen atom, along with an n-octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sec-butyl-n-octyl-amine can be synthesized through several methods. One common approach involves the alkylation of sec-butylamine with n-octyl halides under basic conditions. The reaction typically proceeds as follows:

sec-Butylamine+n-Octyl halideThis compound+Halide salt\text{sec-Butylamine} + \text{n-Octyl halide} \rightarrow \text{this compound} + \text{Halide salt} sec-Butylamine+n-Octyl halide→this compound+Halide salt

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Sec-butyl-n-octyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Sec-butyl-n-octyl-amine finds applications in multiple scientific research areas:

Wirkmechanismus

The mechanism of action of sec-butyl-n-octyl-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Sec-butyl-n-octyl-amine can be compared with other similar compounds, such as:

    n-Butylamine: A primary amine with a straight-chain butyl group.

    tert-Butylamine: A tertiary amine with a branched butyl group.

    Isobutylamine: An isomeric amine with a different branching pattern.

Uniqueness: this compound is unique due to its specific combination of a sec-butyl group and an n-octyl group, which imparts distinct chemical and physical properties. This combination allows for unique reactivity and applications compared to other butylamines .

Eigenschaften

CAS-Nummer

78579-53-0

Molekularformel

C11H25N

Molekulargewicht

171.32 g/mol

IUPAC-Name

N-butan-2-ylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-6-7-8-9-10-12-11(3)5-2/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

VQCCDSKKXUNOAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.